molecular formula C6H12N2O B3248977 (5S)-5-[(methylamino)methyl]pyrrolidin-2-one CAS No. 1909294-11-6

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Cat. No.: B3248977
CAS No.: 1909294-11-6
M. Wt: 128.17 g/mol
InChI Key: NKDYHCPYSXTJNL-YFKPBYRVSA-N
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Description

(5S)-5-[(Methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6) is a high-purity, chiral pyrrolidinone derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C6H12N2O and a molecular weight of 128.175 g/mol, this compound features a defined stereocenter critical for specific biological interactions. The pyrrolidinone scaffold is a privileged structure in drug design, found in compounds with a wide range of activities. This specific chiral building block is valuable for researchers developing novel therapeutic agents, particularly as its structural features are employed in the design of enzyme inhibitors, such as those targeting proteases and dipeptidyl peptidase 4 (DPP-4) . The presence of both methylamino and lactam functional groups makes it a versatile intermediate for further synthetic elaboration. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(5S)-5-(methylaminomethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-4-5-2-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDYHCPYSXTJNL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237650
Record name 2-Pyrrolidinone, 5-[(methylamino)methyl]-, (5S)-
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Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909294-11-6
Record name 2-Pyrrolidinone, 5-[(methylamino)methyl]-, (5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909294-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 5-[(methylamino)methyl]-, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conceptual Significance of Chiral Lactams As Synthetic Intermediates and Building Blocks

Chiral lactams, including the pyrrolidinone family, are of paramount importance as versatile synthetic intermediates and foundational building blocks in the construction of complex molecular architectures. Their significance stems from several key features:

Stereochemical Control: The inherent chirality of these scaffolds allows for the stereoselective synthesis of target molecules. The stereogenic center(s) on the lactam ring can direct the formation of new stereocenters, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals.

Functional Group Compatibility: The amide functionality within the lactam ring is relatively stable, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without disrupting the core structure.

Conformational Rigidity: The cyclic nature of lactams imparts a degree of conformational rigidity, which can be advantageous in designing molecules that fit into specific biological targets like enzyme active sites or receptors.

Versatile Reactivity: The lactam ring can be strategically opened to yield linear amino acids or other functionalized acyclic compounds, providing access to a different class of molecules. The carbonyl group and the nitrogen atom of the lactam also offer sites for various chemical modifications.

The pyrrolidinone scaffold, in particular, is a recurring motif in numerous natural products and synthetic drugs, underscoring its biological relevance. nih.gov Its presence in a molecule can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Historical Evolution of Research on Substituted Pyrrolidin 2 Ones

Research into pyrrolidin-2-one and its derivatives has a rich history, evolving from fundamental synthetic explorations to the development of sophisticated asymmetric methodologies.

Early research in the 20th century focused on the synthesis and basic reactivity of the parent pyrrolidin-2-one, often referred to as 2-pyrrolidone or butyrolactam. A significant milestone was the discovery of its utility as a solvent and a monomer for the production of nylon-4.

The latter half of the 20th century witnessed a surge of interest in substituted pyrrolidin-2-ones, driven by the discovery of their diverse biological activities. This led to the development of various synthetic methods to introduce substituents at different positions of the pyrrolidinone ring. Classical approaches often involved the cyclization of γ-amino acids or the reaction of γ-butyrolactone with amines. rdd.edu.iq

The turn of the 21st century marked a new era in pyrrolidinone chemistry, with a strong emphasis on stereoselective synthesis. The development of chiral catalysts and auxiliaries has enabled the efficient and highly selective production of enantiomerically pure substituted pyrrolidin-2-ones. Notable advancements include:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of unsaturated precursors has emerged as a powerful tool for the synthesis of chiral pyrrolidinones.

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition of azomethine ylides with activated olefins provides a direct route to highly functionalized pyrrolidines, which can be further converted to pyrrolidinones. ua.es

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis, and various organocatalytic methods have been successfully applied to the enantioselective construction of the pyrrolidinone scaffold.

C-H Functionalization: More recently, direct C-H functionalization strategies are being explored to introduce substituents onto the pyrrolidinone ring with high precision and atom economy.

This historical progression highlights a continuous drive towards more efficient, selective, and sustainable methods for the synthesis of these valuable chiral building blocks.

Stereochemical Control and Chiral Purity Assessment

Influence of the (5S)-Configuration on Molecular Recognition and Reactivity

The (5S)-configuration of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one plays a pivotal role in molecular recognition, a process reliant on specific three-dimensional interactions between molecules. In the context of biological systems or in applications as a chiral ligand, the defined stereochemistry allows for selective binding to complementary chiral targets, such as enzyme active sites or metal centers in asymmetric catalysis. The spatial arrangement of the lactam ring, the C5 side chain, and the nitrogen and oxygen atoms creates a unique chiral environment that can differentiate between other chiral molecules or prochiral faces of a substrate.

This stereochemical specificity also profoundly influences the compound's reactivity. In reactions where the pyrrolidinone moiety acts as a nucleophile or an electrophile, the (5S)-configuration can direct the approach of incoming reagents to a specific face of the molecule, leading to the formation of stereochemically defined products. The steric hindrance and electronic properties dictated by the chiral center can create a significant energy difference between the transition states leading to different stereoisomeric products.

Chiral Induction and Transfer in Reactions Involving this compound

As a chiral auxiliary or ligand, this compound can be employed to induce chirality in a non-chiral substrate. In such processes, the inherent chirality of the (5S)-pyrrolidinone derivative is transferred to the product through a diastereoselective reaction. The effectiveness of this chiral induction depends on several factors, including the nature of the reaction, the substrate, and the reaction conditions. The pyrrolidinone scaffold provides a rigid framework that can effectively shield one face of a reacting center, compelling the reaction to proceed from the less hindered direction.

For instance, when utilized as a chiral ligand in a metal-catalyzed reaction, the (5S)-configuration will dictate the coordination geometry around the metal center. This, in turn, influences the binding of the substrate and the subsequent bond-forming or bond-breaking steps, ultimately leading to a product with a high degree of enantiomeric excess.

Strategies for Maintaining Stereochemical Integrity

The stereochemical integrity of this compound must be preserved throughout its synthesis, purification, and application to ensure its desired stereoselective effects. Several factors can compromise its chiral purity, including racemization, which can occur under harsh reaction conditions such as high temperatures or the presence of strong acids or bases.

Strategies to maintain stereochemical integrity include:

Mild Reaction Conditions: Employing reactions that proceed under neutral or mildly acidic/basic conditions at moderate temperatures can prevent epimerization at the stereocenter.

Protecting Group Strategies: The use of appropriate protecting groups for the amine and lactam functionalities can enhance the stability of the chiral center during chemical transformations.

Careful Purification: Chromatographic techniques, such as flash chromatography on silica (B1680970) gel or chiral stationary phases, must be carefully optimized to avoid on-column racemization.

The following table summarizes key considerations for maintaining the stereochemical integrity of chiral pyrrolidinone derivatives.

FactorStrategy for Maintaining Stereochemical Integrity
pH Avoid strongly acidic or basic conditions that can catalyze enolization and subsequent racemization at the α-carbon to the carbonyl.
Temperature Conduct reactions at the lowest effective temperature to minimize the energy available for overcoming the activation barrier for epimerization.
Reagents Select reagents that are known to be compatible with chiral centers and avoid those that can promote racemization.
Purification Utilize purification methods that are non-destructive to the chiral center, such as crystallization or chromatography with neutral mobile phases.

Advanced Methodologies for Diastereomeric and Enantiomeric Purity Analysis

Accurate determination of the diastereomeric and enantiomeric purity of this compound is crucial for quality control and for understanding the outcomes of stereoselective reactions.

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the compound is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These techniques employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Diastereomeric Purity Analysis: If the synthesis of this compound involves the formation of diastereomers, their ratio can often be determined by standard chromatographic techniques (HPLC, GC) on a non-chiral stationary phase or by nuclear magnetic resonance (NMR) spectroscopy. In NMR, the diastereomers will often exhibit distinct signals for certain protons or carbons due to their different chemical environments.

The table below outlines common analytical techniques for assessing chiral purity.

Analytical TechniquePrinciple of Separation/DetectionApplication
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Determination of enantiomeric excess (ee).
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral capillary column.Determination of enantiomeric excess (ee) for volatile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between enantiomers.Determination of enantiomeric excess (ee) and diastereomeric ratio (dr).
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound.Provides a measure of optical purity but is less accurate than chromatographic methods.

Theoretical and Computational Investigations

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one is primarily dictated by the puckering of the pyrrolidin-2-one ring and the rotational freedom of the C5-substituent. Computational studies on analogous five-membered rings, such as proline, reveal that the pyrrolidinone ring is not planar but adopts puckered conformations to alleviate steric strain. nih.gov These puckered forms are typically described as "UP" and "DOWN", depending on the displacement of the C4 atom relative to the plane of the other ring atoms. nih.gov The energy barrier between these puckered conformations is generally low, allowing for rapid interconversion at room temperature.

The substituent at the C5 position significantly influences the preferred ring pucker. For this compound, the bulky and flexible (methylamino)methyl group will sterically interact with the ring, favoring a conformation that minimizes these interactions. It is anticipated that the substituent will preferentially occupy a pseudo-equatorial position to reduce steric hindrance.

Furthermore, the side chain itself possesses multiple rotatable bonds (C5-C6, C6-N7, and N7-C8, where C6 is the methylene (B1212753) carbon, N7 is the secondary amine, and C8 is the methyl carbon), leading to a number of possible rotamers. The relative energies of these rotamers will be influenced by steric clashes and the potential for intramolecular hydrogen bonding between the secondary amine (N-H) and the lactam carbonyl group (C=O). The exploration of the potential energy surface through computational methods like Density Functional Theory (DFT) would be necessary to identify the global minimum energy conformation and the relative energies of other stable conformers. nih.govmdpi.com Such an analysis would involve systematically rotating the dihedral angles of the side chain and calculating the corresponding energies.

A representative table of potential low-energy conformers and their relative energies, as would be determined by DFT calculations, is presented below.

Conformer IDRing PuckerDihedral Angle (H-N-C-C)Relative Energy (kcal/mol)
1 DOWN180° (anti)0.00
2 DOWN60° (gauche)1.5
3 UP180° (anti)0.8
4 UP-60° (gauche)2.1

This is a hypothetical data table for illustrative purposes.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity. Quantum chemical calculations can provide valuable insights into its electronic structure through the analysis of molecular orbitals and the molecular electrostatic potential (MEP).

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this molecule, the HOMO is likely to be localized on the nitrogen atom of the methylamino group and the oxygen atom of the lactam carbonyl, indicating these as potential sites for electrophilic attack. The LUMO is expected to be centered on the carbonyl carbon of the lactam, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. For this compound, these regions are expected around the carbonyl oxygen and the nitrogen of the methylamino group. Regions of positive potential (blue) signify electron-deficient areas and are susceptible to nucleophilic attack. The carbonyl carbon and the hydrogen on the secondary amine are likely to be in these positive regions.

A table summarizing key electronic properties, as would be calculated using DFT, is provided below.

PropertyCalculated Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 3.5 D

This is a hypothetical data table for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reaction pathways can be investigated computationally.

One important reaction is the hydrolysis of the lactam ring, which would proceed via nucleophilic attack of a water molecule on the carbonyl carbon. Computational modeling can map out the potential energy surface for this reaction, identifying the tetrahedral intermediate and the transition states for its formation and breakdown. The calculated activation energy for this process would provide an estimate of the reaction rate.

Another area of interest is the reactivity of the secondary amine in the side chain. This amine can act as a nucleophile in reactions such as alkylation or acylation. Computational studies can model the transition states for these reactions, providing insights into the reaction's feasibility and stereoselectivity. The presence of the chiral center at C5 can influence the approach of reagents to the amine, potentially leading to diastereoselective outcomes.

The table below illustrates a hypothetical reaction pathway for the hydrolysis of the lactam ring, with corresponding calculated energy barriers.

Reaction StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)
1. Nucleophilic Attack Tetrahedral Intermediate15.2
2. Ring Opening Ring-Opened Product8.5

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with other molecules, such as catalysts or reagents, in a solution. By simulating the movement of atoms over time, MD can reveal the nature and stability of intermolecular interactions, including hydrogen bonds and van der Waals forces.

For instance, an MD simulation could be used to study the interaction of this compound with a chiral catalyst. The simulation would show how the molecule binds to the catalyst's active site, the specific interactions that stabilize the complex, and how the catalyst influences the conformation of the substrate. This information is invaluable for understanding the basis of enantioselective catalysis.

Similarly, MD simulations can be used to model the solvation of the molecule in different solvents. This can help to explain how the solvent affects the molecule's conformation and reactivity. The simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent molecules, providing a detailed picture of the solvation shell.

The following table presents hypothetical data that could be obtained from an MD simulation of the molecule in a water box.

Interaction TypeAverage Number of InteractionsAverage Lifetime (ps)
Carbonyl O - Water H-bond 2.15.3
Amine N-H - Water H-bond 1.04.8
Amine N - Water H-bond 0.83.5

This is a hypothetical data table for illustrative purposes.

In Silico Methodologies for Exploring Structural Diversity and Molecular Potential

In silico methodologies, such as Quantitative Structure-Activity Relationship (QSAR) studies and virtual screening, are essential tools for exploring the chemical space around a lead compound and for predicting the properties of new derivatives.

QSAR models can be developed to correlate the structural features of a series of pyrrolidin-2-one derivatives with their biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. The descriptors used in QSAR models can be derived from the calculated electronic and steric properties of the molecules.

Virtual screening can be employed to search large chemical databases for molecules that are structurally similar to this compound or that are predicted to have a desired property. This can be done through similarity searching, where molecules are compared based on their 2D or 3D structures, or through docking simulations, where molecules are computationally fitted into the active site of a biological target. These techniques can rapidly identify promising candidates for further experimental investigation.

The table below illustrates a hypothetical QSAR model for a series of pyrrolidin-2-one derivatives.

DescriptorCoefficientp-value
LogP 0.54<0.01
HOMO Energy -1.23<0.05
Molecular Weight 0.020.12

This is a hypothetical data table for illustrative purposes.

Applications in Advanced Organic Synthesis and Materials Design

Utilization as a Chiral Building Block for Complex Molecules

The inherent chirality and functional handles of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one make it a privileged chiral building block. nih.gov The pyrrolidinone core provides a rigid scaffold that allows for the predictable spatial arrangement of substituents, a critical feature in rational drug design and the synthesis of molecules with specific three-dimensional shapes. mdpi.com

Precursor for Fused and Bridged Heterocyclic Systems

The pyrrolidinone ring, with its nitrogen and carbonyl functionalities, serves as a versatile platform for the construction of more complex heterocyclic systems. While direct examples involving this compound are not extensively detailed in the reviewed literature, the general reactivity of the γ-lactam skeleton allows for its elaboration into fused and bridged structures. For instance, related chiral β-amidosulfones derived from (S)-pyroglutaminol have been shown to react with dielectrophiles in a single step to form the chiral skeleton of indolizidine alkaloids, which are characterized by a fused six- and five-membered ring system with a nitrogen atom at the bridgehead. mdpi.org This strategy demonstrates the potential of 5-substituted pyrrolidin-2-ones to act as precursors for bicyclic 5-5 and 5-6 fused systems, which are common motifs in biologically active compounds. nih.govnih.govresearchgate.netmdpi.com The secondary amine and the lactam nitrogen in this compound offer multiple reaction sites for intramolecular cyclization strategies to access such complex frameworks.

Synthesis of Scaffolds with Defined Three-Dimensional Architectures

The non-planar, three-dimensional nature of the pyrrolidinone ring is a key attribute for its use in creating scaffolds with well-defined spatial arrangements. mdpi.com This is particularly important in medicinal chemistry, where the 3D shape of a molecule is crucial for its interaction with biological targets. The pyrrolidine (B122466) scaffold allows for the exploration of chemical space in three dimensions, a significant advantage over flat, aromatic systems. nih.gov By modifying the substituents on the ring and the side chain, chemists can generate libraries of diverse three-dimensional compounds. For example, chiral pyrrolidine building blocks have been incorporated into hybrid materials to create organized structures capable of high stereocontrol in chemical reactions. nih.gov The defined stereochemistry at the C5 position of this compound ensures that any subsequent modifications will proceed from a known stereochemical foundation, enabling the synthesis of complex molecules with predictable 3D structures. github.io

Role in Asymmetric Catalysis

The field of asymmetric catalysis has been significantly advanced by the development of chiral ligands and organocatalysts, many of which are based on the pyrrolidine framework. nih.govnih.gov The success of proline and its derivatives as organocatalysts has spurred the design and synthesis of a vast number of related structures to mediate a wide range of chemical transformations with high enantioselectivity. mdpi.com

Design and Synthesis of Chiral Ligands and Organocatalysts Incorporating the Pyrrolidinone Moiety

The structure of this compound is well-suited for incorporation into chiral ligands and organocatalysts. The pyrrolidine ring acts as a rigid chiral backbone, while the methylamino group and the lactam functionality can serve as coordination sites for metal catalysts or as active sites in organocatalysis. mdpi.com For instance, chiral β-amino alcohols derived from proline are known to be highly effective ligands in catalytic asymmetric reactions. clockss.org The methylamino group in the title compound can be further functionalized to introduce other coordinating groups, such as phosphines or sulfoxides, leading to modular, bifunctional catalysts. These catalysts are designed to activate both the nucleophile and the electrophile in a reaction, often through hydrogen bonding or other non-covalent interactions, thereby enhancing both reactivity and stereocontrol. mdpi.com

Catalyst TypeStructural Feature Derived from PyrrolidinonePotential Interaction
Bifunctional Organocatalyst Pyrrolidine ring and pendant amineEnamine formation (pyrrolidine N), H-bonding (amine H)
Chiral Ligand for Metals Amine and Lactam CarbonylCoordination to metal center
Peptidic Organocatalyst Pyrrolidinone as a peptide mimicStereocontrolling element via rigid backbone

Application in Enantioselective Transformations

Catalysts derived from chiral pyrrolidines have been successfully applied in a multitude of enantioselective transformations. These include aldol (B89426) reactions, Michael additions, Mannich reactions, and Diels-Alder reactions. mdpi.comresearchgate.net The catalyst's structure, particularly the steric environment around the active site and the nature of the functional groups, dictates the stereochemical outcome of the reaction. For example, organocatalysts featuring a pyrrolidine moiety are known to activate ketones and aldehydes by forming a nucleophilic enamine intermediate. The chiral environment provided by the catalyst then directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. mdpi.com While specific data for catalysts derived directly from this compound is limited in the reviewed literature, the extensive success of closely related pyrrolidine-based catalysts in achieving high yields and enantioselectivities (often >90% ee) underscores the potential of this structural motif. nih.govmdpi.comresearchgate.net

Strategic Intermediate in the Total Synthesis of Complex Natural Products

The pyrrolidin-2-one, or γ-lactam, core is a structural feature present in numerous biologically active natural products. nih.gov Consequently, chiral pyrrolidinone derivatives are valuable intermediates in the total synthesis of these complex molecules. nih.gov Their utility stems from their ability to serve as a pre-formed, stereochemically defined building block that can be elaborated into the final target.

The strategic use of a chiral intermediate like this compound can significantly shorten a synthetic sequence and ensure the correct stereochemistry in the final product. Synthetic strategies often involve the modification of the substituents at the C5 position and the nitrogen atom, as well as transformations of the lactam carbonyl group. For example, the synthesis of various alkaloids has been achieved using a strategy that relies on a key pyrrolidine-forming reaction. organic-chemistry.org The enantiopure pyrrolidinone can be carried through multiple synthetic steps, with its stereocenter directing the formation of new stereocenters relative to it. This approach has been instrumental in the synthesis of various natural products, including certain alkaloids and antibiotics, where the pyrrolidinone core is a central structural element. mdpi.orgnih.gov


Development of Precursors for Advanced Materials (excluding material properties)

The unique structural characteristics of this compound, namely its stereocenter, lactam ring, and secondary amine, make it a versatile building block for the synthesis of specialized precursors for a variety of advanced materials. The development of these precursors involves targeted chemical modifications to introduce polymerizable groups or to enable incorporation into larger macromolecular structures.

The primary strategies for converting this compound into a material precursor revolve around two main approaches: functionalization of the secondary amine and ring-opening of the lactam.

Functionalization of the Secondary Amine:

The secondary amine in the methylamino side chain serves as a reactive handle for introducing a range of functionalities. N-alkylation is a common method to attach polymerizable moieties. For instance, reaction with compounds containing vinyl or acrylic groups can yield novel monomers.

A hypothetical reaction to produce a vinyl-functionalized monomer is presented below:

Reactant 1Reactant 2ProductReaction Type
This compound2-chloroethyl vinyl ether(5S)-5-{[methyl(2-vinyloxyethyl)amino]methyl}pyrrolidin-2-oneN-alkylation

This resulting monomer could then, in principle, be polymerized or copolymerized to create polymers with pendant chiral pyrrolidinone groups. The introduction of such functional groups can be achieved through various synthetic protocols, including the Fukuyama-Mitsunobu reaction, which allows for the mild and selective N-alkylation of primary and secondary amines. nih.govresearchgate.net

Ring-Opening of the Lactam:

The pyrrolidin-2-one ring is a lactam, which can undergo ring-opening polymerization (ROP) to form polyamides. rsc.orgrsc.org While 2-pyrrolidone itself can be polymerized under specific conditions, the polymerization of substituted lactams can be more complex. researchgate.netbohrium.com The ring-opening of this compound would lead to a polyamide with a chiral diamine unit in its backbone.

The general scheme for the ring-opening polymerization of a substituted lactam is as follows:

MonomerPolymerization MethodResulting Polymer Structure
Substituted Pyrrolidin-2-oneAnionic Ring-Opening Polymerization (AROP)Polyamide with pendant side chains

For this compound, the resulting polyamide would have a repeating unit of -[NH-(CH₂)₃-CH(CH₂NHCH₃)-CO]-. The synthesis of such precursors is a key step in the development of novel polyamides.

Bifunctional Precursors for Polycondensation:

The inherent bifunctionality of this compound (amine and lactam) allows for its use in creating precursors for polycondensation reactions. The secondary amine can be protected, followed by hydrolysis of the lactam to yield a chiral amino acid. This amino acid can then be further modified to create AB-type monomers for polyamide synthesis. Alternatively, the secondary amine can be reacted with a dicarboxylic acid, and the lactam ring can be opened to create an ABA-type monomer.

The development of such precursors from chiral pyrrolidinones is a strategy to incorporate specific stereochemistry into the backbone of polymers, which is a critical aspect of designing advanced materials. The synthesis of polyamide-based nucleic acid analogues from pyrrolidine-derived nucleoamino acids demonstrates the feasibility of using such chiral building blocks.

Detailed research findings on the direct use of this compound as a material precursor are not extensively documented in publicly available literature. However, the established reactivity of the pyrrolidinone core and secondary amines provides a strong foundation for its potential in creating a diverse range of precursors for advanced materials.

Advanced Analytical Methodologies for Comprehensive Structural and Stereochemical Elucidation

Advanced NMR Spectroscopic Techniques for Stereochemistry Confirmation (e.g., NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For complex stereochemical assignments, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable. NOESY experiments detect spatial proximity between protons, providing crucial information about the molecule's conformation and the relative orientation of substituents around a chiral center.

In the case of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, a NOESY experiment would be employed to confirm the S configuration at the C5 position. This is achieved by observing cross-peaks that indicate through-space interactions (typically <5 Å) between specific protons. For the (S)-enantiomer, a key correlation would be expected between the C5 proton and the protons of the adjacent methylamino)methyl side chain. The absence or presence of specific NOE signals allows for the unambiguous assignment of the relative stereochemistry. For instance, an observable NOE between the proton on the chiral carbon (C5) and the methylene (B1212753) protons of the side chain would confirm their cis relationship on the pyrrolidinone ring.

Table 1: Expected NOESY Correlations for Stereochemical Confirmation of this compound

Interacting ProtonsExpected NOE SignalImplication for Stereochemistry
C5-H and C6-H ₂ (side chain methylene)StrongProtons are on the same face of the ring, confirming the assigned relative stereochemistry.
C5-H and C3-H ₂ (ring methylene)Weak/AbsentProtons are on opposite faces of the ring, consistent with the expected conformation.
C6-H ₂ and N-CH ₃ (methyl group)StrongIndicates proximity and helps define the conformation of the side chain.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. heraldopenaccess.usheraldopenaccess.us High-Performance Liquid Chromatography (HPLC) is most commonly employed for this purpose, utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov

For a primary/secondary amine-containing compound like this compound, several types of CSPs would be effective. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives immobilized on silica (B1680970) gel, are highly versatile and often provide excellent separation for a wide range of chiral compounds. nih.gov Another suitable option includes crown ether-based CSPs, which are particularly effective for the enantioseparation of primary amine compounds. nih.gov The choice of mobile phase is critical and is optimized to achieve baseline separation, allowing for accurate quantification of each enantiomer's peak area to calculate the e.e.

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Determination

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (5S)-enantiomer ~8.5 min
Retention Time (5R)-enantiomer ~10.2 min
Resolution (Rs) > 2.0

X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration and solid-state conformation of a chiral molecule. nih.gov The technique involves irradiating a single, high-quality crystal of the compound (or a suitable crystalline derivative) with X-rays and analyzing the resulting diffraction pattern. This analysis yields a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom in the molecule.

To determine the absolute configuration of this compound, a crystalline salt could be prepared, for example, with a chiral acid or an achiral heavy-atom-containing acid. The analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for the unequivocal assignment of the S or R configuration at the chiral center. nih.govnih.gov The resulting data also provides detailed bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the crystalline state. nih.gov

Table 3: Illustrative Crystallographic Data for a Derivative of this compound

ParameterValue
Chemical Formula C₇H₁₄N₂O · C₄H₄O₄ (Maleate Salt)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.37 Å, b = 10.19 Å, c = 18.50 Å
Volume (V) 1390 ų
Z (Molecules per unit cell) 4
Calculated Density 1.35 g/cm³
Flack Parameter 0.02(5) (Confirms absolute structure)

High-Resolution Mass Spectrometry for Complex Derivative Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the characterization of new or complex derivatives of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition of a molecule and its fragments. nih.gov This capability is crucial for confirming the identity of synthesized derivatives and for identifying unknown metabolites.

When coupled with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information through controlled fragmentation of a selected precursor ion. researchgate.netwvu.edu The fragmentation patterns are characteristic of the molecule's structure. For a derivative of the target compound, predictable fragmentation pathways would include the cleavage of the side chain, loss of the methylamino group, and opening of the pyrrolidinone ring. wvu.edu By analyzing the accurate masses of these fragment ions, the structure of the derivative can be confidently pieced together.

Table 4: Predicted HRMS/MS Fragmentation Data for a Hypothetical Acetylated Derivative

Precursor Ion (m/z) [M+H]⁺Accurate MassFragment Ion (m/z)Accurate Mass of FragmentNeutral LossPutative Fragment Structure
185.1339C₉H₁₇N₂O₂⁺142.1022C₈H₁₂NO⁺C₂H₅NOLoss of acetamide
185.1339C₉H₁₇N₂O₂⁺126.0913C₇H₁₂NO⁺C₂H₄O₂Loss of acetic acid from side chain
185.1339C₉H₁₇N₂O₂⁺84.0811C₅H₁₀N⁺C₄H₇NO₂Pyrrolidinone ring fragment
185.1339C₉H₁₇N₂O₂⁺58.0651C₃H₈N⁺C₆H₉NO₂N-methylacetamide fragment

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Analysis

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. hindsinstruments.com These techniques are exceptionally sensitive to the three-dimensional structure of a molecule and are powerful non-destructive methods for determining absolute configuration and studying conformational changes in solution. nih.govreading.ac.uk

CD spectroscopy typically probes electronic transitions in the UV-visible range. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a specific enantiomer. nih.govnih.gov VCD operates in the infrared region, measuring the differential absorption of vibrational transitions. researchgate.net This provides a wealth of information about the stereochemistry of molecules, even those lacking a traditional UV chromophore. researchgate.net The absolute configuration of this compound can be determined by comparing the experimentally measured CD or VCD spectrum with the spectrum predicted for the S configuration through quantum chemical calculations. nih.govnih.gov A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Table 5: Hypothetical Circular Dichroism Data for Chiral Analysis

TechniqueWavelength/WavenumberObserved Cotton EffectAssignment
CD ~220 nmPositiven → π* transition of the lactam carbonyl
CD ~195 nmNegativeπ → π* transition of the lactam carbonyl
VCD ~1680 cm⁻¹PositiveC=O stretch of the lactam
VCD ~2950 cm⁻¹NegativeC-H stretch of the chiral center

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Atom-Economical Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, a key area of future research will be the design of synthetic pathways that are not only high-yielding but also environmentally benign and atom-economical.

Current research in pyrrolidinone synthesis is increasingly focused on the use of renewable starting materials. rsc.org A promising avenue for the sustainable production of 5-substituted pyrrolidinones involves the utilization of bio-derived levulinates. These platform chemicals, sourced from biomass, can be transformed into N-substituted-5-methyl-2-pyrrolidones through one-pot reductive amination, a process that demonstrates high atom economy. rsc.org Future work could adapt these methods to introduce the methylamino-methyl side chain, potentially through the use of bio-based amino acids or their derivatives as nitrogen sources.

Furthermore, the development of 100% atom-economical reactions, such as the iodosulfenylation of alkynes, showcases a broader trend in organic synthesis that could be applied to the construction of the pyrrolidinone core or the elaboration of its side chain. rsc.org The goal would be to minimize waste by ensuring that all atoms from the starting materials are incorporated into the final product.

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Strategies

FeatureConventional SynthesisFuture Sustainable Synthesis
Starting Materials Often petroleum-basedBio-derived (e.g., levulinic acid, amino acids)
Key Transformations Multi-step, protection-deprotection sequencesOne-pot reactions, cascade sequences
Atom Economy ModerateHigh to 100%
Environmental Impact Higher waste generationMinimized waste, use of greener solvents

Development of Novel Reactivity Profiles and Cascade Reactions

Unlocking the full potential of this compound will require a deep understanding of its reactivity and the development of novel transformations. The presence of a secondary amine and a lactam moiety within the same molecule opens up possibilities for unique chemical behavior.

A significant area for future exploration is the design of cascade reactions that can rapidly build molecular complexity from simple precursors. Recent advancements in the synthesis of functionalized pyrrolidinones have utilized the Smiles-Truce rearrangement in a cascade process, demonstrating the power of this approach. acs.orgthieme-connect.comnih.govnih.gov Similarly, cascade reactions involving enynal-derived zinc carbenoids have been employed to construct highly functionalized pyrrolidines. rsc.org Future research could focus on developing analogous cascade reactions that incorporate the this compound scaffold, potentially using the side-chain amine to initiate or participate in the cascade.

The reactivity of the N-H bond in the side chain and the lactam functionality could also be exploited in novel ways. For instance, the development of selective functionalization reactions that can differentiate between the two nitrogen atoms would be highly valuable for creating a diverse range of derivatives.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow and automated processes is a major paradigm shift in chemical synthesis. These technologies offer numerous advantages, including improved safety, scalability, and reproducibility.

Flow chemistry is particularly well-suited for the synthesis of chiral compounds, including active pharmaceutical ingredients (APIs). nih.govangelinifinechemicals.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. rsc.orguc.ptnih.gov Future research should focus on developing continuous flow processes for the synthesis of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline the synthesis and purification steps.

Automated synthesis platforms are also poised to revolutionize the discovery and optimization of new molecules. nih.govchemrxiv.orgchemrxiv.org These systems can perform multiple reactions in parallel, allowing for the rapid generation of compound libraries for screening. By integrating the synthesis of this compound derivatives into an automated workflow, researchers could accelerate the discovery of new catalysts, materials, and therapeutic agents. The use of cartridge-based systems, which contain pre-packaged reagents for specific transformations, could further simplify the automation process. youtube.com

Discovery of Unprecedented Catalytic Applications

The chiral nature of this compound makes it an attractive candidate for development as an organocatalyst or a chiral ligand in asymmetric catalysis. The pyrrolidine (B122466) scaffold is a well-established motif in many successful organocatalysts, and the presence of a functionalized side chain could lead to novel catalytic activities. mdpi.com

Future research should explore the potential of this compound and its derivatives to catalyze a wide range of organic transformations, such as aldol (B89426) reactions, Michael additions, and cycloadditions. The secondary amine in the side chain could act as a key functional group for enamine or iminium ion activation, while the stereocenter at the 5-position would control the stereochemical outcome of the reaction.

Furthermore, the nitrogen and oxygen atoms in the molecule could serve as coordination sites for metal ions, making it a potential ligand for transition metal catalysis. rsc.org The development of chiral gold(I) complexes with pyrrolidinyl-based ligands highlights the potential for creating highly effective and selective catalysts. nih.gov By systematically modifying the structure of this compound, it may be possible to fine-tune its catalytic properties for specific applications.

Computational Design of Next-Generation Pyrrolidinone Derivatives with Tailored Reactivity

In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into the properties and behavior of molecules, thereby guiding experimental efforts. researchgate.netnih.govjchemlett.com

For this compound, computational methods could be used to design next-generation derivatives with tailored reactivity and properties. For example, QSAR models could be developed to predict the catalytic activity or biological efficacy of a series of related compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Molecular docking and MD simulations could be used to study the interactions of these molecules with biological targets, such as enzymes or receptors, providing a rational basis for the design of new drugs. researchgate.netnih.gov These computational approaches can also be used to understand and predict the stereochemical outcomes of reactions involving chiral pyrrolidinone-based catalysts. By combining computational design with experimental synthesis and testing, researchers can significantly accelerate the discovery and development of new and innovative applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, and what key reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis of this chiral pyrrolidinone derivative typically involves protecting-group strategies. For example, trityl (triphenylmethyl) groups are used to protect hydroxyl or amino intermediates, as seen in related compounds like (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one . Key steps include:

  • Stereochemical control : Use of chiral catalysts or enantioselective reagents to preserve the (S)-configuration.
  • Deprotection : Mild acidic conditions (e.g., HCl in water) to remove trityl groups without racemization .
  • Purification : Column chromatography or recrystallization to isolate the product with >95% enantiomeric excess (ee).

Q. How can researchers ensure safe handling and storage of this compound given its potential hazards?

  • Methodological Answer : Based on SDS data for structurally similar pyrrolidinones:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Handle in a fume hood with ≥6 air changes per hour to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound and confirming its stereochemistry?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to resolve methylamino and pyrrolidinone signals. Compare coupling constants (e.g., J-values for stereogenic centers) with computational models .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 156.1004 [M+H]⁺).
  • Chiral analysis : Polarimetry or chiral HPLC using columns like Chiralpak IG-3 to verify enantiopurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?

  • Methodological Answer :

  • Variable temperature (VT) NMR : Resolve overlapping peaks by analyzing spectra at −40°C to 80°C .
  • 2D techniques : Use HSQC and NOESY to assign ambiguous proton-carbon correlations and spatial interactions (e.g., distinguishing axial/equatorial substituents) .
  • Computational validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ADF) .

Q. What strategies optimize synthetic yields of this compound while minimizing racemization?

  • Methodological Answer :

  • Reaction optimization : Screen solvents (e.g., THF vs. DCM) and temperatures. Polar aprotic solvents at −20°C reduce side reactions .
  • Catalyst selection : Chiral Brønsted acids (e.g., TRIP) improve enantioselectivity in imine reductions .
  • In-line monitoring : Use FTIR or ReactIR to track reaction progress and terminate before degradation .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound while controlling for stereochemical interference?

  • Methodological Answer :

  • Enantiomer controls : Test both (5S) and (5R) isomers to isolate stereospecific effects .
  • Assay conditions : Use chiral-stabilizing buffers (e.g., cyclodextrins) to prevent racemization during incubation .
  • Target validation : Pair molecular docking (e.g., AutoDock Vina) with enzyme inhibition assays (e.g., fluorogenic substrates for proteases) .

Q. What methodologies are recommended for assessing the environmental impact of this compound when ecological toxicity data is limited?

  • Methodological Answer :

  • Read-across analysis : Use toxicity data from structurally related pyrrolidinones (e.g., log P and bioaccumulation predictions via EPI Suite) .
  • Microcosm studies : Evaluate biodegradation in soil/water systems spiked with ¹⁴C-labeled compound .
  • QSAR modeling : Predict ecotoxicological endpoints (e.g., LC50 for fish) using software like ECOSAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.